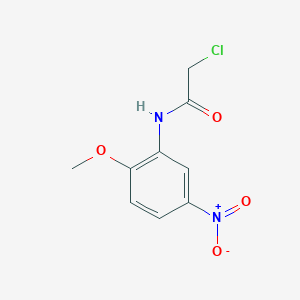

2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide follows established International Union of Pure and Applied Chemistry nomenclature conventions for substituted acetamide derivatives. The compound is officially designated as this compound according to IUPAC naming protocols. This nomenclature reflects the presence of a chlorine atom at the 2-position of the acetamide moiety, with the nitrogen atom bonded to a 2-methoxy-5-nitrophenyl substituent.

The molecular formula C₉H₉ClN₂O₄ indicates a molecular composition consisting of nine carbon atoms, nine hydrogen atoms, one chlorine atom, two nitrogen atoms, and four oxygen atoms. The calculated molecular weight is 244.63 grams per mole, as determined through standard atomic mass calculations. The compound is registered under Chemical Abstracts Service number 58795-63-4, providing a unique identifier for database searches and regulatory purposes.

Structural representation through various notation systems includes the Simplified Molecular Input Line Entry System string: COC1=C(C=C(C=C1)N+[O-])NC(=O)CCl. The International Chemical Identifier representation is InChI=1S/C9H9ClN2O4/c1-16-8-3-2-6(12(14)15)4-7(8)11-9(13)5-10/h2-4H,5H2,1H3,(H,11,13), with the corresponding InChI Key: FCDAGNIVHLUJRM-UHFFFAOYSA-N. These systematic identifiers facilitate precise chemical database searches and computational chemistry applications.

Alternative nomenclature includes several synonyms commonly encountered in chemical literature and commercial sources. The compound may be referred to as 2-chloroacetylamino-4-nitroanisole or 2-chloro-2'-methoxy-5'-nitroacetanilide in certain contexts. Additional systematic names include acetamide, 2-chloro-N-(2-methoxy-5-nitrophenyl)-, reflecting the parent acetamide structure with specified substituents.

Properties

IUPAC Name |

2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O4/c1-16-8-3-2-6(12(14)15)4-7(8)11-9(13)5-10/h2-4H,5H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDAGNIVHLUJRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368257 | |

| Record name | 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58795-63-4 | |

| Record name | 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Acylation of 2-methoxy-5-nitroaniline with Chloroacetyl Chloride

The most straightforward and industrially relevant method involves the reaction of 2-methoxy-5-nitroaniline with chloroacetyl chloride in the presence of a base or acid-binding agent. This method proceeds via nucleophilic substitution where the amine nitrogen attacks the electrophilic carbonyl carbon of chloroacetyl chloride, forming the amide bond and introducing the chloroacetyl moiety.

-

- Solvent: Nonpolar organic solvents such as toluene, dichloromethane, or chlorobenzene.

- Temperature: Typically controlled between 15 °C to reflux temperatures depending on solvent and scale.

- Base: Acid-binding agents like sodium carbonate, triethylamine, or pyridine to neutralize the HCl generated.

- Addition: Slow, dropwise addition of chloroacetyl chloride to control exotherm and improve yield.

-

- Dissolve 2-methoxy-5-nitroaniline in the chosen solvent.

- Add acid-binding agent and stir to maintain a basic environment.

- Slowly add chloroacetyl chloride at 15–30 °C over 1–3 hours.

- Stir the reaction mixture at room temperature or slightly elevated temperature for 1–4 hours to complete the reaction.

- Work-up includes aqueous quenching, extraction, solvent removal, crystallization, and filtration to isolate the product.

-

- Yields typically range from 85% to over 93% depending on optimization.

- Purity after recrystallization or filtration is generally above 97% by HPLC.

This method is supported by analogous procedures documented for related compounds such as 2-chloro-N-(4-nitrophenyl)acetamides and 2-chloro-N-(2-chloro-5-nitrophenyl)acetamides, indicating broad applicability and scalability.

One-Pot Condensation and Chlorination Using Thionyl Chloride

An alternative method involves a one-pot synthesis where the amine and a carboxylic acid derivative (e.g., methoxyacetic acid) are first combined, followed by chlorination with thionyl chloride to form the chloroacetamide.

-

- Mix 2-methoxy-5-nitroaniline with methoxyacetic acid in a nonpolar organic solvent.

- Add an acid-binding agent to catalyze the condensation.

- Heat the mixture to 65–80 °C.

- Slowly add thionyl chloride dropwise and reflux for 5–8 hours to convert the acid to the acid chloride in situ and form the acetamide.

- After reaction completion, add water to hydrolyze excess thionyl chloride.

- Separate aqueous and organic layers, concentrate the organic layer.

- Induce crystallization by adding a poor solvent (e.g., methanol, ethanol, isopropanol).

- Filter and dry the solid product.

-

- One-pot operation reduces purification steps.

- Uses thionyl chloride instead of phosphorus trichloride, which is less toxic and easier to handle.

- High product purity (>99.8%) and yield (>93.5%) reported.

- Environmentally friendly and suitable for industrial scale-up.

-

- Nonpolar solvents: n-hexane, cyclohexane, toluene, xylene isomers, chlorobenzene.

- Acid-binding agents: sodium carbonate or organic bases.

- Poor solvents for crystallization: methanol, ethanol, isopropanol, n-butanol, 2-butanol, butanone.

| Step | Parameter Range |

|---|---|

| Reaction temperature | 65–80 °C |

| Thionyl chloride addition | Dropwise over 2–8 hours |

| Reflux time | 5–8 hours |

| Cooling for crystallization | 5–25 °C |

| Stirring during crystallization | 0.5–1 hour |

| Drying temperature | 65–80 °C |

| Drying time | 10–16 hours |

This method is detailed in patent literature for related compounds and shows promise for the target compound's preparation with minor modifications.

Comparative Data Table of Preparation Methods

| Feature | Direct Acylation with Chloroacetyl Chloride | One-Pot Condensation & Chlorination with Thionyl Chloride |

|---|---|---|

| Starting Materials | 2-methoxy-5-nitroaniline + chloroacetyl chloride | 2-methoxy-5-nitroaniline + methoxyacetic acid + thionyl chloride |

| Solvent | Toluene, dichloromethane, chlorobenzene | Nonpolar solvents (hexane, toluene, xylene) |

| Base/Acid-binding agent | Sodium carbonate, pyridine, triethylamine | Acid-binding agent (e.g., sodium carbonate) |

| Reaction Temperature | 15–30 °C (addition), room temp to reflux | 65–80 °C reflux |

| Reaction Time | 2–5 hours | 5–8 hours reflux |

| Work-up | Aqueous quench, extraction, recrystallization | Water quench, layering, concentration, crystallization |

| Yield | 85–93% | >93.5% |

| Purity (HPLC) | >97% | >99.8% |

| Industrial Suitability | Established, scalable | One-pot, green, scalable |

| Environmental Impact | Moderate (acid chloride handling) | Lower (thionyl chloride preferred over PCl3) |

Research Findings and Optimization Notes

- The slow addition of chloroacetyl chloride is critical in the direct acylation method to control exothermicity and side reactions.

- The choice of solvent affects solubility and crystallization efficiency; nonpolar solvents favor product isolation.

- In the one-pot method, precise control of thionyl chloride addition rate and temperature ensures complete conversion and high purity.

- The crystallization step is optimized by selecting poor solvents and cooling rates to maximize yield and purity.

- Use of acid-binding agents prevents acid-catalyzed side reactions and improves product stability.

- Both methods require drying under controlled temperature and time to avoid decomposition or residual solvent retention.

Summary and Recommendations

For the preparation of 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide, two main synthetic routes are validated:

- Direct acylation with chloroacetyl chloride is a reliable and well-established method suitable for laboratory and industrial scales, offering good yields and purity.

- One-pot condensation and chlorination using thionyl chloride is an innovative, greener approach with higher purity and yield, better suited for industrial production due to simplified operations and environmental benefits.

Selection between these methods depends on available resources, scale, and environmental considerations. Optimization of reaction parameters such as temperature, solvent, and reagent addition rates is essential for maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

Nucleophilic substitution: Formation of substituted acetamides.

Reduction: Formation of 2-chloro-N-(2-methoxy-5-aminophenyl)acetamide.

Hydrolysis: Formation of 2-methoxy-5-nitroaniline and acetic acid.

Scientific Research Applications

Overview

2-Chloro-N-(2-methoxy-5-nitrophenyl)acetamide is an organic compound belonging to the class of acetamides, characterized by its chloro, methoxy, and nitro substituents on the phenyl ring. This compound has garnered attention for its diverse applications in scientific research, particularly in medicinal chemistry, material science, and biological studies.

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural features enable it to act as a precursor for various bioactive molecules. For instance:

- Anticancer Agents : The compound can be modified to develop inhibitors targeting specific proteins involved in cancer progression. Studies have shown that derivatives of this compound can exhibit cytotoxic effects against cancer cells by interfering with critical signaling pathways such as EGFR (epidermal growth factor receptor) pathways .

- Enzyme Inhibitors : This compound has been noted for its ability to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. By binding to these enzymes, it can alter metabolic processes, potentially leading to enhanced therapeutic effects or reduced side effects of co-administered drugs.

Material Science

In material science, this compound is explored for its potential in developing advanced materials with unique properties. Its ability to undergo various chemical reactions, such as nucleophilic substitution and reduction, allows for the synthesis of polymers and other materials that can be tailored for specific applications.

Biological Studies

The compound is utilized as a biochemical probe to study various cellular processes:

- Cell Signaling Modulation : It influences key signaling pathways by modulating the activity of kinases and phosphatases, which are essential for cellular communication and function. This modulation can lead to changes in gene expression and cellular metabolism.

- Biochemical Pathway Analysis : Researchers employ this compound to trace biochemical pathways and interactions within biological systems, providing insights into disease mechanisms and potential therapeutic targets .

- Nucleophilic Substitution : The chloro group can be replaced by various nucleophiles (e.g., amines).

- Reduction : The nitro group can be reduced to an amino group.

- Hydrolysis : The acetamide moiety can be hydrolyzed under acidic or basic conditions.

Case Studies

Several case studies highlight the effectiveness of this compound in research:

- Covalent Ligand-Directed Release (CoLDR) : A study demonstrated the use of this compound as part of a conjugate system targeting EGFR for specific drug delivery in cancer therapy. The conjugates showed promising results in releasing cytotoxic agents selectively within tumor cells .

- Inhibition Studies : Research involving this compound has illustrated its potential as an inhibitor of key metabolic enzymes, showcasing its utility in understanding drug interactions and metabolic pathways .

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in nucleophilic substitution reactions, modifying the activity of enzymes or receptors .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

Chloroacetamide derivatives differ primarily in their aromatic substituents and side chains, which dictate their chemical reactivity and applications. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons

*Calculated based on empirical formula C₉H₉ClN₂O₄.

Key Observations:

Electron-Withdrawing Groups : The nitro group in the target compound enhances electrophilicity compared to alachlor’s methoxymethyl group, making it more reactive in nucleophilic substitution reactions .

Steric Effects : Alachlor’s 2,6-diethyl groups increase steric hindrance, reducing reactivity but improving soil persistence in herbicidal applications.

Reaction Efficiency:

Physicochemical Properties

- Solubility : The nitro group in the target compound reduces water solubility compared to methoxy or methyl-substituted analogues (e.g., 2-chloro-N-(4-methylbenzyl)acetamide, MW 197.66, more lipophilic).

- Stability : Nitro groups enhance thermal stability but may increase sensitivity to photodegradation.

Biological Activity

2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, mechanisms of action, and potential applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a chloro group, a methoxy group, and a nitro group attached to a phenyl ring, contributing to its unique reactivity and biological properties. The molecular formula is C9H10ClN2O3, with a molecular weight of 232.64 g/mol.

The biological activity of this compound is attributed to its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components, leading to cytotoxic effects. Additionally, the chloro group enhances binding affinity to target enzymes or receptors, influencing their activity.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits notable antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Klebsiella pneumoniae | 15 |

These findings suggest that the compound may inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis .

Anticancer Activity

In vitro studies have shown that this compound has significant anticancer properties against several cancer cell lines. The following table summarizes the IC50 values observed in these studies:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 8.0 |

| A431 (epidermoid carcinoma) | 10.5 |

| CEM (human T-lymphocyte) | 6.0 |

The mechanism of action in cancer cells appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, with significant reductions observed at concentrations as low as 12.5 µg/mL. The study concluded that the compound could be a candidate for developing new antimicrobial agents .

Study 2: Anticancer Activity in A431 Cells

In another investigation focusing on cancer treatment, A431 cells were treated with varying concentrations of the compound. The results showed a marked inhibition of cell proliferation at concentrations above 10 µM, with flow cytometry analyses revealing an increase in apoptotic cells compared to untreated controls. This suggests that the compound may effectively induce apoptosis in epidermoid carcinoma cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide, and how can reaction conditions be monitored for reproducibility?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution by reacting 2-methoxy-5-nitroaniline with chloroacetyl chloride in chloroform under cold, stirred conditions. Reaction progress is monitored using TLC (silica gel plates, ethyl acetate/hexane eluent). Post-reaction, the product is isolated via filtration and recrystallized using solvents like pet-ether or ethanol. Critical parameters include maintaining a 1:1.5 molar ratio of amine to chloroacetyl chloride and controlling temperature to avoid side reactions (e.g., hydrolysis) .

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H-NMR : Expect signals for the methoxy group (~δ 3.8–4.0 ppm), aromatic protons (δ 7.0–8.5 ppm, split based on substitution pattern), and the amide NH (δ 8.5–10 ppm, broad).

- ¹³C-NMR : Peaks for the carbonyl carbon (~δ 165–170 ppm), aromatic carbons (δ 110–150 ppm), and methoxy carbon (~δ 55–60 ppm).

- HRMS : The molecular ion [M+H]⁺ should match the exact mass (C₉H₈ClN₂O₄: ~260.9994). Discrepancies >5 ppm indicate impurities or incorrect structure .

Q. What safety precautions are essential when handling this compound, given its structural similarity to hazardous nitroaromatics?

- Methodological Answer : Assume hazards analogous to nitrobenzene derivatives. Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid contact with skin/eyes. Store in a cool, dry place away from reducing agents or heat. For spills, use inert absorbents (vermiculite) and neutralize with 10% sodium bicarbonate. Conduct a risk assessment for waste disposal, prioritizing incineration .

Advanced Research Questions

Q. How do electronic effects of substituents (methoxy, nitro, chloro) influence the reactivity of this acetamide in nucleophilic substitution or coupling reactions?

- Methodological Answer : The electron-withdrawing nitro group meta to the amide reduces electron density on the aromatic ring, directing electrophiles to the para position. The methoxy group (electron-donating) ortho to the amide may sterically hinder reactions. Computational modeling (e.g., DFT) can quantify substituent effects via Hammett σ constants or frontier molecular orbital (HOMO-LUMO) analysis .

Q. What strategies resolve contradictions in reported solubility or stability data for this compound?

- Methodological Answer : Systematic solvent screening (polar aprotic vs. protic solvents) under controlled humidity/temperature can clarify solubility. For stability, conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Conflicting data may arise from impurities (e.g., residual chloroacetyl chloride) or crystallinity variations. Purity should be confirmed via DSC (melting point consistency) and elemental analysis .

Q. How can structural analogs (e.g., 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide) guide SAR studies for biological activity?

- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., replacing methoxy with hydroxy or fluoro groups). Test in vitro for target activity (e.g., enzyme inhibition) and correlate with electronic (Hammett plots) or steric (molecular volume) parameters. Use docking studies to predict binding modes to biological targets (e.g., acetylcholinesterase) .

Q. What purification techniques maximize yield and purity for scale-up synthesis?

- Methodological Answer : Optimize recrystallization using solvent mixtures (e.g., ethanol/water gradients). For large-scale production, consider continuous flow reactors to enhance mixing and heat transfer. Post-crystallization, use vacuum drying (<50°C) to prevent decomposition. Purity is validated via HPLC (≥95% area) and residual solvent analysis (GC-MS) .

Q. How can computational tools predict the compound’s behavior in complex reaction systems (e.g., photodegradation or catalytic cycles)?

- Methodological Answer : Employ DFT (Gaussian, ORCA) to model reaction pathways, transition states, and activation energies. For photodegradation, simulate UV-vis spectra (TD-DFT) and identify reactive excited states. Pair with experimental validation (LC-MS for degradation products) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.